molecular formula C21H17ClN2O3 B2840785 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-12-5

3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2840785
CAS No.: 883956-12-5
M. Wt: 380.83
InChI Key: IALFMVOVLBTXNV-UHFFFAOYSA-N
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Description

3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring. This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: The chromene intermediate is then reacted with guanidine or its derivatives to form the pyrimidine ring. This step often requires heating and the presence of a catalyst to facilitate the cyclization process.

    Substitution Reactions: The final step involves the introduction of the butyl and chlorophenyl groups through substitution reactions. This can be achieved using alkyl halides and chlorobenzene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and pyrimidine rings, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic properties. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

Similar Compounds

  • 3-butyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 3-butyl-2-(4-bromophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 3-butyl-2-(4-methylphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

Compared to its analogs, 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits unique properties due to the presence of the chlorine atom. This halogen can significantly influence the compound’s reactivity, biological activity, and overall stability. The chlorine atom can also enhance the compound’s ability to form specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-butyl-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-10-14(22)11-9-13)23-20-17(21(24)26)18(25)15-6-4-5-7-16(15)27-20/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALFMVOVLBTXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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